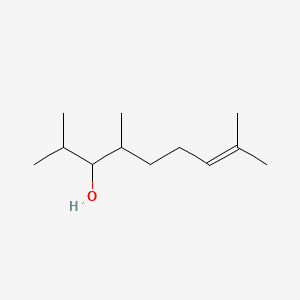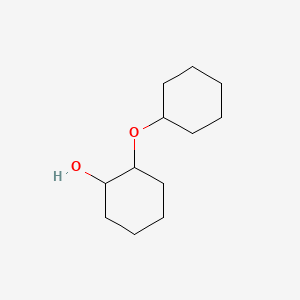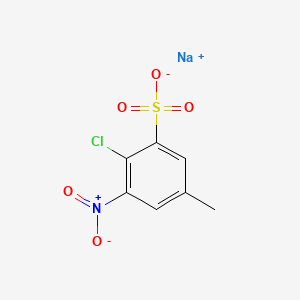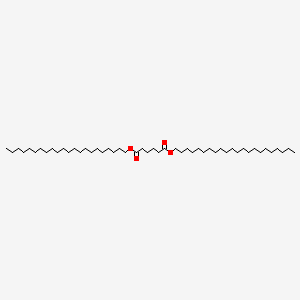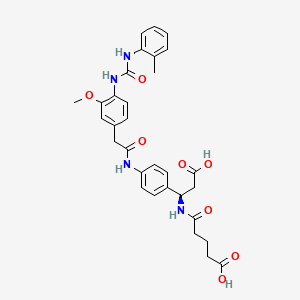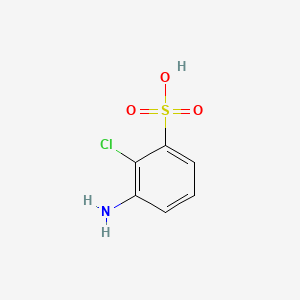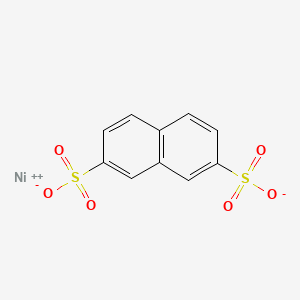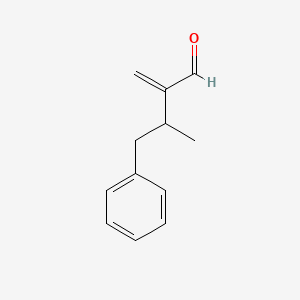
3,3,5-Trimethylcyclohexyl N-acetylanthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,5-Trimethylcyclohexyl N-acetylanthranilate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.396 g/mol . It is also known by its synonym, (3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate . This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with three methyl groups and an N-acetylanthranilate moiety.
Métodos De Preparación
The synthesis of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate typically involves the esterification of 2-(acetylamino)benzoic acid with 3,3,5-trimethylcyclohexanol . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through recrystallization or column chromatography.
Análisis De Reacciones Químicas
3,3,5-Trimethylcyclohexyl N-acetylanthranilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3,5-Trimethylcyclohexyl N-acetylanthranilate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain formulations.
Mecanismo De Acción
The mechanism of action of 3,3,5-Trimethylcyclohexyl N-acetylanthranilate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to interact with cell membranes, potentially affecting cellular signaling and function.
Comparación Con Compuestos Similares
3,3,5-Trimethylcyclohexyl N-acetylanthranilate can be compared with other similar compounds, such as:
Thiourea, N-(2-hydroxyethyl)-N’-(3,3,5-trimethylcyclohexyl): This compound contains a thiourea group instead of an ester group.
(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate: This compound has a different ester moiety.
(3,3,5-trimethylcyclohexyl) 3-(aziridin-1-yl)propanoate: This compound includes an aziridine ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
73486-91-6 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(3,3,5-trimethylcyclohexyl) 2-acetamidobenzoate |
InChI |
InChI=1S/C18H25NO3/c1-12-9-14(11-18(3,4)10-12)22-17(21)15-7-5-6-8-16(15)19-13(2)20/h5-8,12,14H,9-11H2,1-4H3,(H,19,20) |
Clave InChI |
ZHKXQINATDRSHN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


